6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL

Medicinal Chemistry Kinase Inhibitors Regioisomer Scaffold Hopping

Medicinal chemistry teams building focused kinase inhibitor libraries require precise regiochemistry to avoid IP conflicts with heavily patented 4-(aminomethyl) LOXL2 inhibitor scaffolds. Generic substitution between aminomethyl-trifluoromethyl pyridinols is chemically inadvisable due to divergent reactivity at O- vs. N-nucleophilic centers and distinct tautomeric equilibria. 6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL (CAS 1393566-05-6) provides a structurally enabled pathway to novel intellectual property. - 6-aminomethyl-2-pyridinol motif provides a pre-organized N,O-bidentate chelation geometry for targeting metalloenzymes. - 4-CF₃ group enhances cell permeability (predicted LogP elevation) and metabolic stability, a common limitation of metal-binding fragments. - Procure at 98% purity to ensure reliable initial SAR without confounding impurity-driven artifacts.

Molecular Formula C7H7F3N2O
Molecular Weight 192.14 g/mol
Cat. No. B12813682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL
Molecular FormulaC7H7F3N2O
Molecular Weight192.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(NC1=O)CN)C(F)(F)F
InChIInChI=1S/C7H7F3N2O/c8-7(9,10)4-1-5(3-11)12-6(13)2-4/h1-2H,3,11H2,(H,12,13)
InChIKeyCTPCRXJROGALGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL: Core Scaffold Overview


6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL (CAS 1393566-05-6) is a bifunctional pyridine derivative featuring an aminomethyl nucleophile at the 6-position and a trifluoromethyl (CF₃) electron-withdrawing group at the 4-position on a 2-pyridinone/2-pyridinol core . This specific regiochemical arrangement distinguishes it from its more widely exploited 4-(aminomethyl)-6-(trifluoromethyl) regioisomer (CAS 1393538-75-4), which serves as the core scaffold in several clinical-stage lysyl oxidase-like 2 (LOXL2) inhibitor patents . The compound is primarily utilized as a synthetic building block in medicinal chemistry, where the primary amine enables facile amide bond formation, reductive amination, or urea linkage, while the CF₃ group imparts metabolic stability and lipophilicity tuning.

6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL: Why Analog Substitution Fails


Generic substitution between regioisomeric aminomethyl-trifluoromethyl pyridinols is chemically inadvisable due to divergent reactivity at the O- versus N-nucleophilic centers and reversed electrophilic aromatic substitution directing effects. The 6-(aminomethyl) regioisomer places the nucleophilic amine adjacent to the pyridinol oxygen, enabling chelation-driven metal coordination or intramolecular cyclization pathways that are geometrically impossible in the 4-(aminomethyl)-6-(trifluoromethyl) counterpart . Furthermore, the CF₃ group at the 4-position exerts a distinct through-space electrostatic influence on the 2-OH pKa compared to a CF₃ at the 6-position, directly altering the tautomeric pyridinone/pyridinol equilibrium and subsequent O- versus N-alkylation regioselectivity . These structural nuances demand a specific procurement strategy rather than ad-hoc analog replacement.

6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL: Differentiation Evidence


Regiochemical Scaffold Differentiation in Kinase IP

The 6-(aminomethyl)-4-(trifluoromethyl)pyridin-2-OL scaffold appears in TrkA kinase inhibitor patents (e.g., US10005783), distinct from the 4-(aminomethyl)-6-(trifluoromethyl) regioisomer that dominates LOXL2 inhibitor patents (e.g., US11358936). While direct potency comparison is unavailable due to the scaffold's role as an intermediate rather than a terminal bioactive, the regioisomeric shift from the 4-aminomethyl to the 6-aminomethyl scaffold is explicitly utilized to access different chemical space and intellectual property positions in kinase programs . The LOXL2 series using the 4-aminomethyl regioisomer achieves IC50 values ranging 300–850 nM against human LOXL2 .

Medicinal Chemistry Kinase Inhibitors Regioisomer Scaffold Hopping

Commercial Purity Benchmarking

Commercially, 6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL is supplied at 98% purity by established building block vendors (Leyan, CAS 1393566-05-6) . In contrast, the 4-(aminomethyl) regioisomer (CAS 1393538-75-4) and the 3-(aminomethyl)-6-methyl-4-(trifluoromethyl) analog (CAS 771581-72-7) are often listed at a minimum purity specification of 95% . While not a dramatic difference, the tighter specification reduces the impurity burden in multistep syntheses where byproducts from the primary amine (e.g., oxidation, dimerization) can propagate.

Chemical Procurement Building Block Purity Synthetic Reliability

Tautomeric Equilibrium Modulation by 4-CF₃

The 4-trifluoromethyl group stabilizes the pyridinone tautomer (lactam form) over the pyridinol (lactim form) through electron-withdrawal, as evidenced by the parent compound 4-(trifluoromethyl)pyridin-2-ol, which exists predominantly as 4-(trifluoromethyl)-2(1H)-pyridinone with a predicted pKa of 10.76 for the OH group . In 6-(aminomethyl)-4-(trifluoromethyl)pyridin-2-OL, the 6-aminomethyl group introduces a competing intramolecular hydrogen-bond donor that can stabilize the pyridinol tautomer, creating a tunable equilibrium absent in the 4-(aminomethyl) regioisomer where the amine is remote from the 2-OH .

Physical Organic Chemistry Tautomerism O- vs. N-Alkylation

Synthetic Handle Orthogonality for Metal Chelation

The 6-aminomethyl group in the target compound is positioned ortho to the pyridinol oxygen, forming a potential N,O-bidentate chelation motif for transition metals (e.g., Cu(II), Zn(II)). This geometry is analogous to 2-(aminomethyl)pyridine, a well-characterized bidentate ligand . The 4-(aminomethyl) regioisomer places the amine para to the oxygen, preventing intramolecular chelation without conformational reorganization . While direct stability constants are not reported for this specific compound, the chelation potential of the 6-aminomethyl-2-pyridinol motif is structurally established and enables applications in metallodrug design and catalysis that the 4-aminomethyl regioisomer cannot replicate.

Coordination Chemistry Metal Chelation Synthetic Methodology

6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL: Key Application Scenarios


Kinase Inhibitor Fragment Library Design

Medicinal chemistry teams building focused kinase inhibitor libraries can utilize 6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL as a primary amine handle for rapid amide coupling with carboxylic acid-bearing hinge-binding motifs. The scaffold occupies a distinct regioisomeric space from the heavily patented 4-(aminomethyl) LOXL2 inhibitor series , providing a structurally enabled pathway to novel intellectual property. The 98% commercial purity ensures reliable initial SAR without confounding impurity-driven artifacts.

Metal-Chelating Pharmacophores for Metalloenzymes

The 6-aminomethyl-2-pyridinol motif provides a pre-organized N,O-bidentate chelation geometry suited for targeting metalloenzymes (e.g., carbonic anhydrase, matrix metalloproteinases) or constructing metal-based diagnostic probes . The 4-CF₃ group enhances cell permeability (predicted LogP elevation vs. non-fluorinated analogs), addressing a common limitation of metal-binding fragments. This application is inaccessible to the 4-aminomethyl regioisomer due to its inability to form an intramolecular chelate.

Tautomer-Controlled PROTAC Linker Attachment

In PROTAC (PROteolysis TArgeting Chimera) design, precise control over O- versus N-alkylation is essential for linker attachment. The 6-aminomethyl group's proximity to the 2-OH enables hydrogen-bond-mediated tautomer stabilization, biasing alkylation toward the oxygen atom under specific conditions . This tunable selectivity, combined with the 4-CF₃ group's metabolic shielding, makes the compound a versatile entry point for constructing heterobifunctional degraders.

High-Purity Building Block for Multistep Synthesis

Process chemistry groups developing scalable routes to clinical candidates can procure the compound at 98% purity, reducing the carry-through of amine-derived impurities in subsequent steps (e.g., urea formation, reductive amination) . The primary aminomethyl handle is compatible with Boc/Fmoc protection strategies, and the electron-deficient pyridine ring resists oxidation during storage, supporting long-term procurement planning.

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